

A Spectroscopic Showdown: Disiloxane and Its Derivatives Unveiled

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Compound of Interest

Compound Name: **Disiloxane**

Cat. No.: **B077578**

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A comprehensive comparative analysis of the spectroscopic properties of **disiloxane** and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a detailed examination of their structural and bonding characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) data, supported by experimental protocols and visual workflows.

Disiloxane ($\text{H}_3\text{SiOSiH}_3$) and its substituted derivatives are fundamental compounds in silicon chemistry, with wide-ranging applications from materials science to pharmaceuticals. Their unique Si-O-Si bond and the influence of various substituents on their electronic and structural properties make a thorough spectroscopic comparison essential for their effective utilization. This guide presents a consolidated overview of key spectroscopic data for **disiloxane** and its common derivatives, including hexamethyl**disiloxane** (HMDSO), 1,1,3,3-tetramethyl**disiloxane**, and hexaethyl**disiloxane**.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from NMR, IR, and Raman spectroscopy for **disiloxane** and its derivatives, facilitating a direct comparison of their characteristic spectral features.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference
Disiloxane	4.65	Singlet	$J(^1\text{H}-^{29}\text{Si}) =$ -221.8	[1]
Hexamethyldisiloxane (HMDSO)	~0.06	Singlet	-	[2]
1,1,3,3-Tetramethyldisiloxane	~0.1 (CH_3), ~4.7 (Si-H)	Singlet, Septet	-	[3]
Hexaethyldisiloxane	~0.6 (CH_2), ~0.9 (CH_3)	Quartet, Triplet	-	[4]

Table 2: ^{29}Si NMR Spectroscopic Data

Compound	Chemical Shift (δ , ppm)	Reference
Disiloxane	$J(^{29}\text{Si}-^{29}\text{Si}) = 1.0$ Hz	[1]
Hexamethyldisiloxane (HMDSO)	~7	
General Siloxanes (Si-O-Si)	-10 to -120	

Note: ^{29}Si NMR chemical shifts are highly sensitive to the number of oxygen atoms attached to the silicon and the overall structure (cyclic vs. linear).

Table 3: Key Infrared (IR) and Raman Vibrational Frequencies (cm^{-1})

Compound	Si-O-Si Stretch (asymmetric)	Si-O-Si Stretch (symmetric)	Si-H Stretch	C-H Stretch	Reference
Disiloxane (gas)	~1100	Not observed in IR (Raman active)	~2200	-	[5][6]
Hexamethyldi- siloxane (HMDSO)	~1060	~520 (Raman)	-	~2960, ~2900	[7][8][9]
1,1,3,3- Tetramethyldi- siloxane	~1070	-	~2120	~2960, ~2900	[10]

Note: The symmetric Si-O-Si stretch is typically weak or forbidden in the IR spectrum for linear or near-linear Si-O-Si angles due to symmetry, but it is observable in the Raman spectrum.

Experimental Protocols

The following are generalized methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of ^1H and ^{29}Si nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of at least 300 MHz for ^1H NMR.

Sample Preparation:

- Dissolve a small amount of the **disiloxane** sample in a deuterated solvent (e.g., CDCl_3 , C_6D_6) in a standard 5 mm NMR tube.
- For quantitative analysis, ensure complete dissolution and known concentration.

- Tetramethylsilane (TMS) is often used as an internal standard ($\delta = 0$ ppm).

¹H NMR Acquisition:

- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: Typically 0-10 ppm.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.

²⁹Si NMR Acquisition:

- Pulse Sequence: Inverse-gated decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE). DEPT or INEPT sequences can enhance sensitivity.
- Spectral Width: A wider spectral width is required, typically from +50 to -200 ppm.
- Number of Scans: Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, a larger number of scans (hundreds to thousands) is often necessary.
- Relaxation Delay: Longer relaxation delays (e.g., 20-60 seconds) may be needed, or a relaxation agent like Cr(acac)₃ can be added.

Infrared (IR) Spectroscopy

Objective: To identify functional groups and probe the vibrational modes of the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Nicolet).

Sample Preparation:

- Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
- Gases: The gaseous sample is introduced into a gas cell with IR-transparent windows.

- Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal (e.g., ZnSe, diamond). This is a common and simple method for liquids and solids.[\[11\]](#)

Data Acquisition:

- Spectral Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} is generally sufficient.
- Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
- A background spectrum of the empty sample holder (or pure solvent) is collected and subtracted from the sample spectrum.

Raman Spectroscopy

Objective: To complement IR spectroscopy by probing vibrational modes that are Raman active, such as symmetric stretches in molecules with a center of symmetry.

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., He-Ne at 633 nm or a diode laser at 785 nm) and a sensitive detector (e.g., CCD).

Sample Preparation:

- Liquid samples can be placed in a glass vial or a capillary tube.
- Solid samples can be analyzed directly.

Data Acquisition:

- The laser is focused on the sample.
- The scattered light is collected and passed through a filter to remove the Rayleigh scattering.
- The Raman scattered light is dispersed by a grating and detected.
- The spectral range and acquisition time will depend on the sample and instrument.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of mixtures.

Sample Preparation:

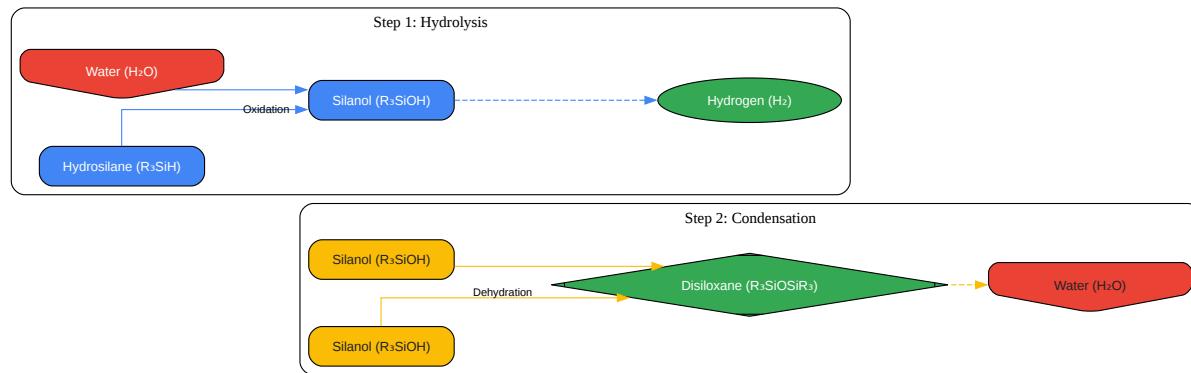
- For GC-MS analysis, the sample is typically diluted in a volatile solvent.

Data Acquisition (Electron Ionization - EI):

- The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
- This causes ionization and fragmentation of the molecule.
- The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole).
- A detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Synthesis of Disiloxane

The formation of **disiloxane** and its derivatives often proceeds through the hydrolysis and condensation of silanes. This fundamental process is a cornerstone of silicone chemistry. The following diagram illustrates a simplified workflow for the synthesis of **disiloxane** from a hydrosilane precursor.



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Caption: A simplified workflow for the synthesis of **disiloxane** via hydrolysis of a hydrosilane to a silanol intermediate, followed by a condensation reaction.

This guide provides a foundational spectroscopic comparison of **disiloxane** and its derivatives. For more in-depth analysis, researchers are encouraged to consult the primary literature and specialized spectroscopic databases. The provided data and protocols serve as a valuable starting point for the characterization and utilization of these important organosilicon compounds.

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